molecular formula C22H25N3O2S B3237928 1-[2-(4-methoxyphenyl)ethyl]-3-[(pyridin-3-yl)methyl]-3-[2-(thiophen-2-yl)ethyl]urea CAS No. 1396799-80-6

1-[2-(4-methoxyphenyl)ethyl]-3-[(pyridin-3-yl)methyl]-3-[2-(thiophen-2-yl)ethyl]urea

Cat. No.: B3237928
CAS No.: 1396799-80-6
M. Wt: 395.5
InChI Key: CYMQIFFPQGMZTM-UHFFFAOYSA-N
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Description

1-[2-(4-methoxyphenyl)ethyl]-3-[(pyridin-3-yl)methyl]-3-[2-(thiophen-2-yl)ethyl]urea is a complex organic compound that features a combination of aromatic and heterocyclic structures

Preparation Methods

The synthesis of 1-[2-(4-methoxyphenyl)ethyl]-3-[(pyridin-3-yl)methyl]-3-[2-(thiophen-2-yl)ethyl]urea typically involves multi-step organic reactions. One common synthetic route includes the reaction of pyridin-3-ylmethylamine with 4-methoxyphenylacetaldehyde to form an intermediate Schiff base, which is then reduced to the corresponding amine. This amine is further reacted with thiophene-2-carboxylic acid chloride to yield the final urea derivative .

Chemical Reactions Analysis

1-[2-(4-methoxyphenyl)ethyl]-3-[(pyridin-3-yl)methyl]-3-[2-(thiophen-2-yl)ethyl]urea undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of amines.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or halogens.

Scientific Research Applications

This compound has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-[2-(4-methoxyphenyl)ethyl]-3-[(pyridin-3-yl)methyl]-3-[2-(thiophen-2-yl)ethyl]urea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, inhibiting their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Similar compounds include:

    1-[2-(4-methoxyphenyl)ethyl]-3-[(pyridin-2-yl)methyl]-3-[2-(thiophen-2-yl)ethyl]urea: This compound differs in the position of the pyridine ring, which can affect its binding affinity and biological activity.

    1-[2-(4-methoxyphenyl)ethyl]-3-[(pyridin-4-yl)methyl]-3-[2-(thiophen-2-yl)ethyl]urea:

Properties

IUPAC Name

3-[2-(4-methoxyphenyl)ethyl]-1-(pyridin-3-ylmethyl)-1-(2-thiophen-2-ylethyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25N3O2S/c1-27-20-8-6-18(7-9-20)10-13-24-22(26)25(14-11-21-5-3-15-28-21)17-19-4-2-12-23-16-19/h2-9,12,15-16H,10-11,13-14,17H2,1H3,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYMQIFFPQGMZTM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CCNC(=O)N(CCC2=CC=CS2)CC3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1-[2-(4-methoxyphenyl)ethyl]-3-[(pyridin-3-yl)methyl]-3-[2-(thiophen-2-yl)ethyl]urea
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1-[2-(4-methoxyphenyl)ethyl]-3-[(pyridin-3-yl)methyl]-3-[2-(thiophen-2-yl)ethyl]urea
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1-[2-(4-methoxyphenyl)ethyl]-3-[(pyridin-3-yl)methyl]-3-[2-(thiophen-2-yl)ethyl]urea
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1-[2-(4-methoxyphenyl)ethyl]-3-[(pyridin-3-yl)methyl]-3-[2-(thiophen-2-yl)ethyl]urea
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1-[2-(4-methoxyphenyl)ethyl]-3-[(pyridin-3-yl)methyl]-3-[2-(thiophen-2-yl)ethyl]urea

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